molecular formula C7H3BrF3NO3 B1410372 1-Bromo-2-difluoromethoxy-6-fluoro-4-nitrobenzene CAS No. 1805524-99-5

1-Bromo-2-difluoromethoxy-6-fluoro-4-nitrobenzene

Cat. No. B1410372
CAS RN: 1805524-99-5
M. Wt: 286 g/mol
InChI Key: WBOSNTDDYSDAJB-UHFFFAOYSA-N
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Description

“1-Bromo-2-difluoromethoxy-6-fluoro-4-nitrobenzene” is an organic compound that belongs to the family of nitrobenzenes. It has a molecular weight of 268.01 and its IUPAC name is 5-bromo-2-nitrophenyl difluoromethyl ether .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-(Difluoromethoxy)nitrobenzene can be synthesized by reacting 4-nitrophenol with KOH, water, and methanol . Another example is the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc microelectrodes in ionic liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrF2NO3/c8-4-1-2-5(11(12)13)6(3-4)14-7(9)10/h1-3,7H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 1-bromo-4-nitrobenzene undergoes palladium-catalyzed Stille cross-coupling reaction with furan-2-yltributyltin using Dabco (triethylenediamine) as a ligand .


Physical And Chemical Properties Analysis

This compound is a solid-liquid mixture and it is stored at room temperature .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is identified as harmful . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-1-(difluoromethoxy)-3-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-6-4(9)1-3(12(13)14)2-5(6)15-7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOSNTDDYSDAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-difluoromethoxy-6-fluoro-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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